molecular formula C10H11BrO2 B036585 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1233025-36-9

2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B036585
CAS No.: 1233025-36-9
M. Wt: 243.1 g/mol
InChI Key: WTZZXLOVELQPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meribendan is a phosphodiesterase (PDE)-III inhibitor . Its chemical structure is represented as:

Meribendan Structure:C15H14N6O\text{Meribendan Structure:} \quad \text{C}_{15}\text{H}_{14}\text{N}_6\text{O} Meribendan Structure:C15​H14​N6​O

It is primarily used for scientific research purposes and drug development applications. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.

Preparation Methods

Industrial Production: Meribendan is not widely produced on an industrial scale. Its use is mainly confined to research and development.

Chemical Reactions Analysis

Types of Reactions: Meribendan can undergo various chemical reactions, including:

    Oxidation: It may be susceptible to oxidation reactions.

    Reduction: Reduction processes could modify its structure.

    Substitution: Substituent groups can be introduced or replaced.

Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented. Researchers would typically explore suitable conditions based on the desired modifications.

Major Products: The major products resulting from meribendan reactions would depend on the specific reaction type and conditions applied.

Scientific Research Applications

Meribendan’s applications span several scientific fields:

    Cardiology: It has been investigated for its potential cardiovascular effects.

    Pharmacology: Researchers study its impact on cellular signaling pathways.

    Drug Development: Meribendan’s PDE-III inhibitory activity makes it relevant for drug discovery.

Mechanism of Action

Meribendan exerts its effects by inhibiting phosphodiesterase type III (PDE-III). PDE-III inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, affecting various cellular processes.

Comparison with Similar Compounds

Meribendan stands out due to its unique benzimidazole ring, which contributes to its selectivity as a PDE-III inhibitor. While other PDE inhibitors exist, meribendan’s distinct structure sets it apart.

Similar Compounds:

    CI-930: The parent compound of meribendan, but less selective.

  • Note: Detailed comparisons with other compounds are limited due to the scarcity of information.

Properties

CAS No.

1233025-36-9

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

IUPAC Name

3-(bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H11BrO2/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,8H,5-6H2,1H3

InChI Key

WTZZXLOVELQPOE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OCC(O2)CBr

Canonical SMILES

CC1=CC2=C(C=C1)OCC(O2)CBr

Synonyms

2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine

Origin of Product

United States

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